Product packaging for Benzo[b]thiophene, dihydromethyl-(Cat. No.:CAS No. 114690-41-4)

Benzo[b]thiophene, dihydromethyl-

Cat. No.: B8734094
CAS No.: 114690-41-4
M. Wt: 150.24 g/mol
InChI Key: ZEAQOIXHQBWPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]thiophene, dihydromethyl- is a chemical reagent built upon the benzo[b]thiophene scaffold, a privileged structure in drug discovery and materials science . The core benzo[b]thiophene structure is a bicyclic aromatic system consisting of a benzene ring fused with a thiophene ring . This structure is a key pharmacophore in several approved pharmaceuticals, including the osteoporosis drug Raloxifene, the asthma inhibitor Zileuton, and the antifungal Sertaconazole . Researchers value this scaffold for its diverse bioactivity, and derivatives have been investigated as novel antimicrobial agents against drug-resistant pathogens like Staphylococcus aureus (MRSA) , as well as potent analgesic agents with potentially reduced side effects compared to standard therapies . Beyond medicinal chemistry, the structural properties of benzo[b]thiophene derivatives make them promising candidates in materials science, including the development of new self-organized materials for advanced electronic applications such as microwave technology . The specific "dihydromethyl-" substitution pattern on this core structure is intended to provide researchers with a versatile building block for further synthetic elaboration, such as in the synthesis of complex Schiff base ligands for metal complexes or for functionalization via cross-coupling reactions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10S B8734094 Benzo[b]thiophene, dihydromethyl- CAS No. 114690-41-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114690-41-4

Molecular Formula

C9H10S

Molecular Weight

150.24 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1-benzothiophene

InChI

InChI=1S/C9H10S/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7H,6H2,1H3

InChI Key

ZEAQOIXHQBWPOW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2S1

Origin of Product

United States

Sophisticated Synthetic Methodologies for Benzo B Thiophene, Dihydromethyl and Its Functionalized Analogues

Derivatization and Functionalization Strategies for the Dihydromethylbenzo[b]thiophene Nucleus

Once the core dihydromethylbenzo[b]thiophene structure is synthesized, its derivatization is key to exploring its chemical space for various applications.

Selective Halogenation and Subsequent Transformations on Dihydromethylbenzo[b]thiophene (e.g., Halogen Dance Reaction)

Selective halogenation provides a crucial entry point for further functionalization, such as cross-coupling reactions. Direct halogenation of the aromatic ring of a dihydromethylbenzo[b]thiophene can be achieved using standard reagents. For instance, bromination with Br₂ in a solvent like CCl₄ would be expected to regioselectively halogenate the benzene (B151609) ring, typically at positions para or ortho to the activating alkyl and thioether groups. chemicalbook.com

A more sophisticated transformation is the Halogen Dance Reaction (HDR), a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. This reaction allows for the migration of a halogen to a position that may be inaccessible through direct halogenation. The driving force is the formation of a more thermodynamically stable carbanion intermediate.

While studied extensively on thiophene (B33073) and pyridine (B92270) rings, the principles are applicable to the benzo-fused system. The mechanism typically involves deprotonation of the ring by a strong base (e.g., LDA) to form an aryl anion. This anion can then induce the migration of the halogen, proceeding through a series of intermediates until the most stable anionic species is formed, which is then quenched. The final position of the halogen is dictated by the thermodynamic stability of the lithiated intermediate.

Table 2: Factors Influencing the Halogen Dance Reaction

FactorInfluence on ReactionExample/Note
Base The choice of base is critical for initiating deprotonation.Lithium diisopropylamide (LDA) is commonly used. Potassium tert-butoxide can also be effective.
Temperature Temperature controls the kinetics and can dictate the reaction pathway.Reactions are often run at low temperatures (e.g., -78 °C) to control selectivity.
Solvent The solvent can affect the aggregation state and reactivity of the base.Tetrahydrofuran (THF) is a common solvent. Its coordinating ability can influence the reactivity of the organolithium intermediates.
Substituents Electron-withdrawing or directing groups on the ring can influence the site of deprotonation and the stability of intermediates.The position of the methyl group on the dihydromethylbenzo[b]thiophene ring would influence the outcome.

Functional Group Interconversions on Dihydromethylbenzo[b]thiophene Derivatives

Functional group interconversions (FGIs) on the pre-formed nucleus are essential for fine-tuning the molecule's properties. A range of transformations can be performed on the dihydromethylbenzo[b]thiophene skeleton.

One key transformation involves the sulfur atom itself. The thioether of the 2,3-dihydrobenzo[b]thiophene (B1596441) can be oxidized to the corresponding sulfoxide (B87167) (benzo[b]thiophene-1-oxide) or sulfone (benzo[b]thiophene-1,1-dioxide) using oxidizing agents like m-CPBA or hydrogen peroxide. chemicalbook.com These oxidized derivatives have significantly different electronic properties.

Furthermore, these sulfones can serve as intermediates. For example, the reduction of a 6-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide with a reducing agent like DIBAL-H yields the corresponding 6-amino-2,3-dihydrobenzo[b]thiophene. rsc.org This demonstrates both a reduction of the sulfone back to the thioether and the stability of other functional groups under these conditions.

The functional groups on the benzene ring can also be readily manipulated. The aforementioned 6-amino-2,3-dihydrobenzo[b]thiophene can be converted into a 6-azido derivative via standard procedures, such as diazotization followed by treatment with sodium azide (B81097). rsc.org This azide group is a versatile handle for further chemistry, including cycloadditions or reduction back to an amine. Halogenated derivatives (from section 2.2.1) are prime candidates for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. mdpi.com

Table 3: Examples of Functional Group Interconversions on the Dihydrobenzo[b]thiophene Core

Starting GroupReagent(s)Product GroupReference
Thioether (-S-)m-CPBA or H₂O₂Sulfone (-SO₂-) chemicalbook.com
Sulfone (-SO₂-)DIBAL-HThioether (-S-) rsc.org
Amino (-NH₂)1. NaNO₂, HCl2. NaN₃Azido (-N₃) rsc.org
Bromo (-Br)Arylboronic acid, Pd catalystAryl (-Ar) mdpi.com

Multi-Component Reactions Incorporating Dihydromethylbenzo[b]thiophene Building Blocks

Multi-component reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules from simple starting materials in a single step, thereby minimizing waste and saving time and resources. While specific MCRs that directly utilize dihydromethylbenzo[b]thiophene as a primary building block are not extensively documented in publicly available research, the principles of MCRs can be applied to construct this heterocyclic system. Analogous MCR strategies for related sulfur-containing heterocycles provide a conceptual framework.

For instance, the Fiesselmann thiophene synthesis, a well-established method for constructing thiophene rings, can be adapted to a multi-component format. A plausible MCR approach for a functionalized dihydromethylbenzo[b]thiophene could involve the reaction of a substituted thiophenol with a suitably functionalized methyl-containing α,β-unsaturated carbonyl compound and a source of sulfur, or a related three-component condensation.

A notable example in the broader context of benzo[b]thiophene synthesis is the construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes. This involves a Friedel–Crafts acylation followed by treatment with methyl thioglycolate in the presence of a base, demonstrating a sequential multi-step process that conceptually aligns with the efficiency goals of MCRs. rsc.org

Furthermore, the development of a diverse library of methyl sulfone-containing benzo[b]thiophenes has been achieved through a parallel solution-phase synthesis approach. nih.gov This strategy relies on the initial iodocyclization of alkynes to form 3-iodobenzo[b]thiophenes, which then serve as versatile building blocks for various palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.gov This modular approach, while not a classical one-pot MCR, embodies the spirit of component-based diversity-oriented synthesis.

Green Chemistry Principles in Dihydromethylbenzo[b]thiophene Synthesis

The application of green chemistry principles to the synthesis of dihydromethylbenzo[b]thiophene and its analogues is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, catalyst recyclability, and energy efficiency.

Solvent-Free or Aqueous Medium Syntheses

The use of solvent-free conditions or aqueous media is a cornerstone of green synthesis, as it reduces the environmental impact associated with volatile organic compounds (VOCs). While specific examples for the solvent-free or aqueous synthesis of dihydromethylbenzo[b]thiophene are not widely reported, related methodologies for other heterocyclic systems highlight the potential of these approaches.

For example, the synthesis of 2,3-dihydro-1,5-benzothiazepines has been achieved with high yields at room temperature under essentially neutral conditions using hexafluoro-2-propanol as an efficient medium. rsc.org This demonstrates the feasibility of using environmentally safer solvents. Moreover, solvent-free syntheses of various heterocyclic compounds, often facilitated by microwave irradiation, have been successfully developed, suggesting a promising avenue for the synthesis of dihydromethylbenzo[b]thiophenes.

A practical example is the synthesis of methyl 2,3-dihydrobenzo[b]thiophene-2-carboxylate, where a palladium-metallodendrimer catalyst was employed in an ionic liquid, tetrabutylammonium (B224687) bromide (TBAB), which can act as a green solvent alternative. researchgate.net

Catalyst Reuse and Recyclability

The development of recyclable catalytic systems is a key aspect of green chemistry, aiming to reduce waste and the cost of chemical processes. In the context of synthesizing dihydromethylbenzo[b]thiophene derivatives, the use of heterogeneous or polymer-supported catalysts is a promising strategy.

A significant advancement in this area is the use of a palladium-metallodendrimer (Pd-MD) catalyst for the synthesis of methyl 2,3-dihydrobenzo[b]thiophene-2-carboxylate. researchgate.net This catalyst, used in conjunction with the ionic liquid TBAB, demonstrated high activity and could be recovered and reused for up to five runs with only a slight decrease in the isolated yield of the product, as detailed in the table below.

RunIsolated Yield (%)
195
294
392
491
590

Table 1: Recyclability of the Pd-MD catalyst in the synthesis of methyl 2,3-dihydrobenzo[b]thiophene-2-carboxylate in TBAB solution. researchgate.net

This example clearly illustrates the potential for developing robust and recyclable catalytic systems for the synthesis of functionalized dihydromethylbenzo[b]thiophenes, aligning with the principles of green and sustainable chemistry.

Mechanistic Investigations and Reactivity Profiles of Dihydromethylbenzo B Thiophene

Elucidation of Reaction Mechanisms Involving the Dihydromethylbenzo[b]thiophene Ring System

The dihydromethylbenzo[b]thiophene scaffold can undergo reactions at the aromatic ring, the heterocyclic ring, or the sulfur atom, depending on the reagents and conditions employed.

Electrophilic aromatic substitution (EAS) on dihydromethylbenzo[b]thiophene primarily occurs on the electron-rich benzene (B151609) portion of the molecule. The fused dihydrothiophene ring, particularly the thioether group, acts as an activating, ortho-, para- directing group. The additional presence of a methyl group, which is also an activating ortho-, para- director, further enhances the electron density of the aromatic ring and influences the regioselectivity of the substitution.

The precise position of substitution depends on the location of the methyl group on the benzene ring. For instance, in 7-methyl-2,3-dihydrobenzo[b]thiophene, the directing effects of the thioether and the methyl group reinforce each other, strongly favoring substitution at the C4 and C6 positions. The outcome is governed by a combination of electronic and steric factors, with the formation of specific isomers often favored under controlled conditions. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the most likely sites of electrophilic attack by analyzing the energies of the intermediate carbocations (Wheland intermediates). chemrxiv.orgrsc.orgresearchgate.net

Common electrophilic substitution reactions and their expected outcomes are summarized in the table below.

ReactionReagent(s)Expected Major Product(s)
Nitration HNO₃ / H₂SO₄Nitrated on the benzene ring at positions ortho or para to the directing groups.
Halogenation Br₂ / FeBr₃ or Cl₂ / AlCl₃Halogenated on the benzene ring, typically at the most activated and sterically accessible position.
Friedel-Crafts Acylation RCOCl / AlCl₃Acylated on the benzene ring, with regioselectivity guided by the existing substituents.
Friedel-Crafts Alkylation RCl / AlCl₃Alkylated on the benzene ring, though prone to polyalkylation and carbocation rearrangements.

The dihydromethylbenzo[b]thiophene ring system is generally not susceptible to direct nucleophilic aromatic substitution on the benzene ring unless activated by strong electron-withdrawing groups. However, the heterocyclic portion can be involved in nucleophilic reactions, particularly after modification of the sulfur atom.

Oxidation of the thioether to a sulfoxide (B87167) or a sulfone significantly alters the reactivity profile. The resulting electron-withdrawing sulfinyl or sulfonyl group acidifies the protons on the adjacent C2 carbon. This allows for deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles, such as boronic esters, enabling the introduction of substituents at the C2 position. This strategy has been utilized for the synthesis of enantioenriched 2,3-disubstituted benzothiophenes from chiral benzothiophene (B83047) S-oxides. researchgate.net

Furthermore, the sulfone derivatives of benzo[b]thiophenes can undergo nucleophilic attack, sometimes leading to ring-opening or substitution, depending on the reaction conditions and the nature of the nucleophile.

The heterocyclic ring of dihydromethylbenzo[b]thiophene can be opened under specific conditions. One common method involves the use of strong organometallic bases or reducing agents. For instance, reaction with organolithium reagents can lead to nucleophilic attack on the sulfur atom, followed by cleavage of a carbon-sulfur bond. This process can be influenced by the substitution pattern on the ring and the specific organolithium reagent used.

Another pathway for ring cleavage is through reductive desulfurization. Catalytic hydrogenation using reagents like Raney Nickel (Ra-Ni) can lead to the cleavage of both C-S bonds and saturation of the aromatic ring, ultimately yielding substituted cyclohexyl or ethylbenzene derivatives. The direct desulfurization pathway is a key process in hydrodesulfurization (HDS) of sulfur-containing compounds found in petroleum feedstocks. researchgate.net

Oxidative and Reductive Transformations of Dihydromethylbenzo[b]thiophene

The sulfur atom in the dihydromethylbenzo[b]thiophene ring is susceptible to oxidation, while both the aromatic and heterocyclic rings can undergo reduction.

Oxidative Transformations: The thioether moiety can be selectively oxidized to the corresponding sulfoxide and further to the sulfone. This transformation dramatically changes the electronic properties of the molecule, converting the electron-donating thioether into a strongly electron-withdrawing sulfonyl group. researchgate.net Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For example, using one equivalent of m-CPBA typically yields the sulfoxide, while an excess leads to the formation of the sulfone. mdpi.comnih.gov

Reductive Transformations: Reduction of the dihydromethylbenzo[b]thiophene system can proceed via several pathways. Catalytic hydrogenation over palladium, platinum, or rhodium catalysts can reduce the benzene ring to a cyclohexyl ring, yielding methyloctahydrobenzo[b]thiophene. As mentioned previously, more forceful reductive conditions using Raney Nickel can effect desulfurization, cleaving the C-S bonds and removing the sulfur atom entirely. A milder, metal-free Birch-type hydrogenation using boron carbonitride in water has also been shown to be effective for the reduction of (hetero)arenes. nih.gov

The following table summarizes common oxidative and reductive transformations.

TransformationReagent(s)Product Type
Oxidation m-CPBA (1 equiv.)Dihydromethylbenzo[b]thiophene-1-oxide (Sulfoxide)
Oxidation m-CPBA (>2 equiv.) or H₂O₂/CH₃COOHDihydromethylbenzo[b]thiophene-1,1-dioxide (Sulfone)
Reduction (Hydrogenation) H₂ / Pd, Pt, or RhMethyloctahydrobenzo[b]thiophene
Reduction (Desulfurization) Raney Nickel (Ra-Ni)Substituted ethylcyclohexane or ethylbenzene

Photochemical Reactivity of Dihydromethylbenzo[b]thiophene

The photochemical behavior of dihydromethylbenzo[b]thiophene involves the absorption of ultraviolet light, which can promote the molecule to an excited state and induce specific reactions. A primary photochemical process for thioethers is the homolytic cleavage of the carbon-sulfur bond. unipr.it

Upon irradiation, particularly with UV light, the C–S bond in the dihydrothiophene ring can break, generating a diradical species. The fate of this intermediate depends on the reaction environment. It may revert to the starting material, undergo rearrangement, or be trapped by other molecules. Visible-light-induced C-S bond cleavage, often facilitated by a photoredox catalyst, has been harnessed to generate carbocations under neutral conditions, which can then participate in C-C or C-N bond formation. unipr.it

Advanced Spectroscopic and Structural Elucidation Studies of Dihydromethylbenzo B Thiophene Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihydromethylbenzo[b]thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical method for the structural elucidation of organic molecules, including dihydromethylbenzo[b]thiophene isomers. nih.govnih.gov This technique provides detailed information regarding the molecular structure, such as the chemical environment of individual atoms and their connectivity. For a specific isomer, such as 2,3-dihydro-2-methylbenzo[b]thiophene, ¹H and ¹³C NMR spectra offer a precise map of the proton and carbon frameworks.

High-resolution NMR is crucial for distinguishing between subtle structural differences and requires a highly homogeneous magnetic field to achieve excellent spectral resolution. nih.gov The key parameters obtained from NMR spectra are chemical shifts (δ), which indicate the electronic environment of a nucleus, and coupling constants (J), which provide information about the connectivity between neighboring nuclei. nih.gov

Hypothetical ¹H and ¹³C NMR Data for 2,3-dihydro-2-methylbenzo[b]thiophene

¹H NMR Data ¹³C NMR Data
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
7.20-7.00Aromatic protons140.5Quaternary C
4.15Methine proton (CH)138.0Quaternary C
3.40-3.20Methylene (B1212753) protons (CH₂)128.0 - 122.0Aromatic CH carbons
1.50Methyl protons (CH₃)45.0Methine carbon (CH)
38.0Methylene carbon (CH₂)
21.0Methyl carbon (CH₃)

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure of dihydromethylbenzo[b]thiophene, multi-dimensional NMR techniques are employed. science.gov These experiments provide correlation data that reveal the intricate network of atomic connections within the molecule. scribd.comresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For 2,3-dihydro-2-methylbenzo[b]thiophene, a COSY spectrum would show correlations between the methine proton and the adjacent methylene and methyl protons, as well as correlations among the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a proton-detected 2D technique that reveals one-bond correlations between protons and the carbons to which they are directly attached. sdsu.eduyoutube.com This is essential for assigning the signals of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the complete molecular skeleton by identifying long-range (typically 2-4 bonds) correlations between protons and carbons. researchgate.netsdsu.edu It is particularly valuable for identifying quaternary carbons, which are not visible in an HSQC spectrum. For instance, correlations from the methyl protons to both the methine and methylene carbons in the dihydrothiophene ring would be expected.

Illustrative 2D NMR Correlations for 2,3-dihydro-2-methylbenzo[b]thiophene

Technique Correlating Protons Correlating Protons and Carbons
COSY Aromatic H ↔ Aromatic H
Methine H ↔ Methylene H₂
Methine H ↔ Methyl H₃
HSQC Aromatic H ↔ Aromatic C
Methine H ↔ Methine C
Methylene H₂ ↔ Methylene C
Methyl H₃ ↔ Methyl C
HMBC Methyl H₃ ↔ Methine C, Methylene C
Methylene H₂ ↔ Aromatic Quaternary C

Dynamic NMR Studies on Dihydromethylbenzo[b]thiophene Conformations

The five-membered dihydrothiophene ring in dihydromethylbenzo[b]thiophene is not planar and can adopt various conformations, such as envelope and twist forms. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of conformational changes in molecules. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals.

At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, the spectrum will show averaged signals. As the temperature is lowered, the rate of interconversion slows down. If the exchange rate becomes slow enough, separate signals for each distinct conformer may be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the free energy of activation for the conformational change. Such studies provide valuable insight into the flexibility and conformational preferences of the dihydromethylbenzo[b]thiophene molecule.

Mass Spectrometry Techniques for Dihydromethylbenzo[b]thiophene Characterization

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov It is also used to gain structural information through the analysis of fragmentation patterns.

MALDI-TOF Mass Spectrometry for Dihydromethylbenzo[b]thiophene

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. youtube.comyoutube.com While it is widely used for large biomolecules and polymers, it has also been effectively applied to the analysis of smaller organic molecules, including derivatives of benzo[b]thiophene. nih.govnih.govresearchgate.net

In a MALDI-TOF analysis of dihydromethylbenzo[b]thiophene, the sample is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as ions. youtube.com The time it takes for these ions to travel through a flight tube to a detector is measured, which is directly related to their mass-to-charge (m/z) ratio. youtube.com This technique would provide a clear signal for the molecular ion of dihydromethylbenzo[b]thiophene, confirming its molecular weight.

Expected MALDI-TOF Data for C₉H₁₀S

Ion Expected m/z
[M+H]⁺163.05
[M+Na]⁺185.03
[M+K]⁺201.01

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds. It is a cornerstone for assessing the purity of a dihydromethylbenzo[b]thiophene sample and confirming its identity.

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by its molecular ion and specific fragment ions. The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and purity assessment of the compound.

Hypothetical GC-MS Fragmentation Data for 2,3-dihydro-2-methylbenzo[b]thiophene

m/z Value Proposed Fragment
162[C₉H₁₀S]⁺ (Molecular Ion)
147[C₈H₇S]⁺ (Loss of CH₃)
134[C₈H₆S]⁺ (Thianaphthene ion)
115[C₈H₇]⁺ (Loss of SH)

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental formula. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places).

This precision allows for the calculation of a unique elemental composition. For dihydromethylbenzo[b]thiophene (C₉H₁₀S), HRMS would provide an exact mass that can be distinguished from other compounds that have the same nominal mass but different elemental formulas. This capability is invaluable for confirming the identity of a newly synthesized compound or an unknown analyte.

Comparison of Compounds with Nominal Mass 162

Elemental Formula Exact Mass
C₉H₁₀S162.05032
C₁₀H₁₄N₂162.11569
C₁₁H₁₈162.14085
C₈H₆N₂O₂162.04293

Vibrational Spectroscopy for Dihydromethylbenzo[b]thiophene (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of dihydromethylbenzo[b]thiophene and its derivatives. These methods provide detailed information about the vibrational modes of the molecule, which are directly related to its bonding and geometry.

Correlation of Vibrational Modes with Dihydromethylbenzo[b]thiophene Structure

The vibrational spectra of benzo[b]thiophene derivatives are characterized by specific modes corresponding to the stretching and bending of bonds within the thiophene (B33073) and benzene (B151609) rings, as well as the methyl group. iosrjournals.org For instance, C-C stretching vibrations within the rings typically appear in the 1347-1532 cm⁻¹ region in FT-IR and Raman spectra. iosrjournals.org The C-S stretching modes of the thiophene ring are generally observed at lower wavenumbers, between 608 and 852 cm⁻¹. iosrjournals.org

Computational methods, such as Density Functional Theory (DFT), are often employed to simulate the vibrational spectra and aid in the assignment of experimental peaks to specific molecular motions. iosrjournals.orgresearchgate.net These calculations can predict the frequencies and intensities of vibrational modes, offering a deeper understanding of the structure-spectra correlation. iosrjournals.orgresearchgate.net For example, in a study on 2-thiophene carboxylic acid, DFT calculations helped to identify and assign the C-C and C-S stretching vibrations in the experimental FT-IR and FT-Raman spectra. iosrjournals.org

Table 1: Characteristic Vibrational Frequencies for Benzo[b]thiophene Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
C-C Stretching (ring)1347-1532 iosrjournals.org
C-S Stretching (ring)608-852 iosrjournals.org
C-H Bending (alkyl)Varies researchgate.netmdpi.com

This table provides a generalized range based on related thiophene compounds. Specific frequencies for dihydromethylbenzo[b]thiophene may vary.

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis of Dihydromethylbenzo[b]thiophene

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to amplify the Raman signal of molecules adsorbed on or near a nanostructured metal surface, typically gold or silver. mdpi.compreprints.orgrsc.org This enhancement allows for the detection of trace amounts of analytes, making it a valuable tool for the analysis of dihydromethylbenzo[b]thiophene. mdpi.compreprints.org

The effectiveness of SERS depends on several factors, including the nature of the metallic nanostructures and the excitation wavelength. preprints.org Studies on similar sulfur-containing aromatic compounds, like dibenzothiophene (B1670422) and S-shaped dinaphtho[2,1-b:2′,1′-f]thieno[3,2-b]thiophene (S-DNTT), have demonstrated significant signal enhancement using SERS. mdpi.comnih.gov For S-DNTT, gold nanostructured thin films were found to effectively enhance the Raman signal, with an optimal gold film thickness of approximately 10 nm and an excitation wavelength of 785 nm being most effective. mdpi.compreprints.org The thiol group in thiophenol-based molecules facilitates stable modification on gold or silver surfaces, which is a principle that can be applied to dihydromethylbenzo[b]thiophene. rsc.org

Electronic Absorption and Emission Spectroscopy of Dihydromethylbenzo[b]thiophene (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic structure and photophysical properties of dihydromethylbenzo[b]thiophene.

Analysis of Electronic Transitions and Conjugation in Dihydromethylbenzo[b]thiophene

The UV-Vis absorption spectrum of benzo[b]thiophene derivatives reveals electronic transitions, primarily π → π* and π → σ* transitions. rsc.org The fusion of the benzene and thiophene rings in the benzo[b]thiophene core leads to a more extended conjugated system compared to the individual rings, resulting in absorption bands at longer wavelengths. researchgate.net While benzene and thiophene themselves have weak absorption above 250 nm, benzo[b]thiophene exhibits more significant absorption in this region. researchgate.net

The specific position and intensity of the absorption bands are influenced by the methyl and dihydro substituents on the benzo[b]thiophene core. These substituents can alter the electronic density and the energy levels of the molecular orbitals involved in the electronic transitions.

Photoluminescence Quantum Yields of Dihydromethylbenzo[b]thiophene Derivatives

Photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. The measurement of PLQY for scattering media, which can be relevant for solid-state samples or dispersions of dihydromethylbenzo[b]thiophene derivatives, often requires the use of an integrating sphere to collect all emitted and scattered light. nih.govresearchgate.net

Benzo[b]thiophene itself is significantly more emissive than its constituent benzene and thiophene rings. researchgate.net The quantum yield of dihydromethylbenzo[b]thiophene derivatives would be influenced by their specific molecular structure. For instance, the introduction of certain functional groups can enhance intramolecular charge transfer (ICT) character, leading to larger Stokes shifts and potentially higher quantum yields. researchgate.net Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to understand the factors influencing the photophysical properties, including the relationship between molecular structure and quantum yield. researchgate.net

X-ray Crystallography for Dihydromethylbenzo[b]thiophene Single Crystal Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of a dihydromethylbenzo[b]thiophene compound, it is possible to elucidate its exact molecular structure, including bond lengths, bond angles, and intermolecular interactions. cam.ac.ukresearchgate.net

This technique provides unambiguous structural information that is crucial for understanding the structure-property relationships of these compounds. The detailed structural data obtained from X-ray crystallography can be correlated with the spectroscopic data from FT-IR, Raman, UV-Vis, and fluorescence to provide a comprehensive understanding of the molecule's characteristics. researchgate.net

Solid-State Structural Analysis and Conformational Preferences

The core of dihydromethylbenzo[b]thiophene consists of a benzene ring fused to a dihydrothiophene ring. The conformation of the five-membered dihydrothiophene ring is a key structural determinant. Unlike the planar thiophene ring in benzo[b]thiophene, the dihydrothiophene ring in its dihydromethyl counterpart is non-planar. It is expected to adopt either an envelope or a twist (half-chair) conformation. In the envelope conformation, one of the saturated carbon atoms (C2 or C3) is out of the plane of the other four atoms. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The specific conformation adopted will be influenced by the position of the methyl group and the energetic balance between ring strain and steric interactions.

For instance, in related heterocyclic systems, the substitution pattern significantly influences the conformational preference. The methyl group, depending on its position on the benzo[b]thiophene framework (on the benzene or the dihydrothiophene ring), will create specific steric demands that favor one conformation over the other to minimize non-bonded interactions.

While detailed experimental data for a specific dihydromethylbenzo[b]thiophene isomer is absent, crystallographic studies on substituted benzo[b]thiophene derivatives offer valuable insights into the expected geometric parameters. For example, studies on compounds like 2,3-bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene have revealed detailed bond lengths and angles within the benzo[b]thiophene core. researchgate.net Although this compound features a fully aromatic benzo[b]thiophene, the fundamental bond distances and the planarity of this part of the molecule provide a reference for the fused benzene portion of dihydromethylbenzo[b]thiophene.

To illustrate the type of data obtained from such analyses, the following table presents representative crystallographic data for a related substituted benzo[b]thiophene compound.

Crystallographic Parameter Value for a Substituted Benzo[b]thiophene Derivative
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.948(2)
b (Å)7.985(1)
c (Å)19.863(3)
β (°)105.998(2)
Volume (ų)1821.6
Z4
Data is for 2,3-bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene and is presented for illustrative purposes. researchgate.net

Intermolecular Interactions and Crystal Packing in Dihydromethylbenzo[b]thiophene Assemblies

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For dihydromethylbenzo[b]thiophene, a combination of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds are expected to dictate the supramolecular assembly.

Given the presence of the aromatic benzene ring, C-H···π interactions are highly probable. In these interactions, a C-H bond (from the methyl group or the dihydrothiophene ring) acts as a hydrogen bond donor, and the electron-rich π-system of the benzene ring of a neighboring molecule acts as the acceptor. Such interactions are a common feature in the crystal structures of aromatic and heteroaromatic compounds, including various thiophene derivatives. researchgate.netnih.gov

The following table summarizes the types of intermolecular interactions that are anticipated to be significant in the crystal packing of dihydromethylbenzo[b]thiophene, based on studies of analogous compounds.

Interaction Type Description Potential Role in Dihydromethylbenzo[b]thiophene
Van der Waals Forces Non-specific attractive or repulsive forces between molecules.Contribute significantly to the overall cohesion of the crystal.
C-H···π Interactions A weak hydrogen bond between a C-H donor and a π-system acceptor.Expected to be a key directional interaction, influencing the relative orientation of molecules.
C-H···S Interactions A weak hydrogen bond with the sulfur atom as the acceptor.May contribute to the fine-tuning of the crystal packing.
Dipole-Dipole Interactions Electrostatic interactions between polar molecules.Will influence the alignment of molecules to optimize electrostatic attraction.

Computational and Theoretical Investigations of Dihydromethylbenzo B Thiophene

Quantum Chemical Calculations for Dihydromethylbenzo[b]thiophene

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would be essential for elucidating the structure, reactivity, and spectroscopic characteristics of any specific dihydromethylbenzo[b]thiophene isomer.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of Dihydromethylbenzo[b]thiophene

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to study the electronic structure and reactivity of organic molecules. For a given isomer of dihydromethylbenzo[b]thiophene, DFT calculations would provide critical insights.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For any dihydromethylbenzo[b]thiophene isomer, DFT calculations would determine the energies of the HOMO and LUMO. The analysis would involve visualizing the spatial distribution of these orbitals to predict sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical HOMO-LUMO Data for a Dihydromethylbenzo[b]thiophene Isomer

ParameterValue (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap

Note: This table is for illustrative purposes only, as no specific data for dihydromethylbenzo[b]thiophene is available.

An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a dihydromethylbenzo[b]thiophene isomer, the ESP surface would be invaluable in predicting intermolecular interactions and reactive sites.

DFT methods can simulate various spectroscopic properties with a good degree of accuracy, aiding in the identification and characterization of compounds.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts would be compared with experimental data to confirm the structure of a specific isomer.

IR (Infrared): The simulation of the IR spectrum would yield vibrational frequencies and their intensities, which correspond to the molecule's functional groups and vibrational modes.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energies and molecular properties. For a definitive study of a dihydromethylbenzo[b]thiophene isomer, these methods could be employed to benchmark the results obtained from DFT.

Molecular Dynamics Simulations for Dihydromethylbenzo[b]thiophene Systems

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of a dihydromethylbenzo[b]thiophene isomer over time. This is particularly useful for understanding its behavior in different environments, such as in solution or in biological systems. MD simulations can provide insights into conformational changes, interactions with solvent molecules, and transport properties.

Conformational Analysis and Flexibility of Dihydromethylbenzo[b]thiophene

The conformational flexibility of dihydromethylbenzo[b]thiophene is primarily associated with the puckering of the dihydrothiophene ring and the rotation of the methyl group. The dihydrothiophene ring, being a five-membered ring, is not planar and can adopt various conformations to minimize steric and torsional strain. The two most common conformations for such rings are the "envelope" and "twist" (or "half-chair") forms.

In the envelope conformation , four of the ring atoms are coplanar, while the fifth atom (either carbon or sulfur) is out of the plane. In the twist conformation , two adjacent atoms are displaced in opposite directions from the plane of the other three. The relative energies of these conformers depend on the substitution pattern. For 2,3-dihydrobenzo[b]thiophene (B1596441), the parent compound, theoretical calculations are required to determine the most stable conformation. nist.gov

The introduction of a methyl group on the dihydrothiophene or the benzene (B151609) ring can influence the conformational preference. The position of the methyl group is critical. A methyl group on the dihydrothiophene ring, for instance, would create a preference for a conformation that minimizes steric interactions with the adjacent benzene ring.

Furthermore, the rotation of the methyl group itself introduces another layer of conformational analysis. The energy barrier to rotation of the methyl group can be calculated to understand its rotational freedom at different temperatures. This is typically a low-energy process, but steric hindrance from neighboring parts of the molecule can increase the rotational barrier.

A hypothetical conformational analysis for a methyl-substituted 2,3-dihydrobenzo[b]thiophene would involve mapping the potential energy surface as a function of the ring pucker and the methyl group's dihedral angle. This would reveal the global minimum energy conformation and any local minima, as well as the transition states connecting them.

Table 1: Hypothetical Conformational Data for a Dihydromethylbenzo[b]thiophene Analogue

ParameterValueMethod of Determination
Most Stable Ring ConformationEnvelopeDensity Functional Theory (DFT)
Methyl Group Rotational Barrier~1-3 kcal/molAb initio calculations
Puckering Energy Barrier~2-5 kcal/molMolecular Mechanics/DFT

Solvent Effects on Dihydromethylbenzo[b]thiophene Behavior

The surrounding solvent can significantly influence the behavior of a molecule like dihydromethylbenzo[b]thiophene. These effects can be broadly categorized into non-specific (bulk solvent effects) and specific (solute-solvent interactions).

Non-specific solvent effects are primarily related to the polarity of the solvent, often modeled using a dielectric continuum. A more polar solvent will preferentially stabilize a more polar conformer or electronic state of the solute. For dihydromethylbenzo[b]thiophene, which has a moderate dipole moment due to the sulfur heteroatom, an increase in solvent polarity would be expected to lead to:

Increased solubility.

A potential shift in the conformational equilibrium towards a more polar conformer, if one exists.

Red-shifting of UV-Vis absorption bands (solvatochromism) if the excited state is more polar than the ground state.

Specific solvent effects involve direct interactions between the solute and solvent molecules, such as hydrogen bonding. While dihydromethylbenzo[b]thiophene itself cannot act as a hydrogen bond donor, the sulfur atom can act as a weak hydrogen bond acceptor. In protic solvents like alcohols or water, weak hydrogen bonds could form between the solvent's hydroxyl group and the sulfur atom's lone pair of electrons. These specific interactions can further influence conformational preferences and reactivity.

Computational models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are often employed to simulate these solvent effects. These models can predict changes in molecular geometry, electronic structure, and spectroscopic properties in different solvent environments. For instance, studies on the synthesis of benzo[b]thiophene derivatives have shown that the choice of solvent can influence reaction pathways and yields, highlighting the practical importance of understanding solvent effects.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Excluding Biological Activities)

QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their observed properties. These models are invaluable for predicting the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics.

Predictive Modeling for Material Science Properties of Dihydromethylbenzo[b]thiophene Analogues

Benzo[b]thiophene derivatives have garnered significant interest in the field of material science, particularly as organic semiconductors for applications in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net QSPR models can be developed to predict key material science properties of dihydromethylbenzo[b]thiophene analogues, such as:

Charge Carrier Mobility: This property is crucial for the performance of organic semiconductors. QSPR models can correlate molecular descriptors with experimentally measured hole or electron mobility.

Band Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the electronic and optical properties of a material. QSPR can predict the band gap, which is essential for designing materials with specific absorption and emission characteristics.

Thermal Stability: For practical applications, organic materials must be thermally stable. QSPR models can be used to predict decomposition temperatures based on molecular structure.

The development of such a QSPR model would involve:

Data Collection: Gathering a dataset of benzo[b]thiophene derivatives with experimentally measured material properties.

Descriptor Calculation: Calculating a wide range of molecular descriptors (topological, electronic, steric, etc.) for each compound in the dataset.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

While specific QSPR models for dihydromethylbenzo[b]thiophene are not documented in the searched literature, the principles can be readily applied to this class of compounds.

Topological Indices and Descriptors for Dihydromethylbenzo[b]thiophene

Topological indices are numerical descriptors that quantify the topology of a molecule's structure. They are derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. These indices are widely used in QSAR/QSPR studies because they are relatively easy to calculate and can encode important information about molecular size, shape, branching, and cyclicity.

For dihydromethylbenzo[b]thiophene, a variety of topological indices can be calculated. Some common examples include:

Wiener Index (W): The sum of the distances between all pairs of vertices in the molecular graph. It is related to molecular volume.

Randić Index (χ): A measure of molecular branching.

Zagreb Indices (M1, M2): These are based on the degrees of the vertices and are sensitive to the connectivity of atoms.

Kier & Hall Shape and Connectivity Indices: A family of indices that describe different aspects of molecular shape and connectivity.

These indices, along with other molecular descriptors, can be used as independent variables in QSPR models to predict various physicochemical properties of dihydromethylbenzo[b]thiophene and its analogues, such as boiling point, molar refractivity, and chromatographic retention times. The utility of these indices lies in their ability to capture structural features that influence macroscopic properties in a quantitative manner.

Table 2: Common Topological Indices and Their Significance

Topological IndexDescriptionProperty Correlation
Wiener Index (W)Sum of all shortest path distances between pairs of atoms.Boiling point, viscosity, surface tension.
Randić Connectivity Index (χ)Based on the degree of adjacent vertices.Chromatographic retention times, molar refractivity.
First Zagreb Index (M1)Sum of the squares of the degrees of all vertices.Total π-electron energy.
Second Zagreb Index (M2)Sum of the products of the degrees of adjacent vertices.Molecular complexity.

This table provides a general overview of some common topological indices and the types of properties they can be used to model.

Advanced Applications of Dihydromethylbenzo B Thiophene in Materials Science and Technology

Dihydromethylbenzo[b]thiophene in Organic Electronics and Optoelectronics

The unique electronic and photophysical properties of benzo[b]thiophene derivatives have positioned them as crucial building blocks in the field of organic electronics and optoelectronics. These compounds are integral to the development of next-generation devices due to their potential for high charge carrier mobility, tunable energy levels, and efficient light emission and absorption. Their applications span a wide range of devices, including transistors, light-emitting diodes, solar cells, and sensors. beilstein-journals.orgresearchgate.netmdpi.com

Organic Field-Effect Transistors (OFETs) Utilizing Dihydromethylbenzo[b]thiophene Derivatives

Derivatives of benzo[b]thiophene are increasingly utilized as organic semiconductors (OSCs) in the active layer of Organic Field-Effect Transistors (OFETs). mdpi.combohrium.com These materials offer advantages such as solution processability, which allows for large-area fabrication at a low cost. beilstein-journals.org Researchers have synthesized and characterized various benzo[b]thiophene derivatives to investigate how different isomers and end-group moieties affect electrical performance. bohrium.com

In one study, novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives were synthesized and used as solution-processable small molecular organic semiconductors. mdpi.com When fabricated into top-contact/bottom-gate OFETs using solution-shearing methods, these devices exhibited p-channel activity. mdpi.combohrium.com One particular compound demonstrated a hole mobility of up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. mdpi.com Another study focusing on different benzo[b]thiophene isomers found that a derivative with a single BT moiety attached at the 6-position achieved a high mobility of 0.055 cm²/Vs and an on/off ratio of 2.5 × 10⁷. bohrium.com

The performance of these OFETs is closely linked to the microstructure and surface morphology of the thin films. bohrium.com For instance, dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives with linear alkyl chains have shown the best device performance, with mobilities as high as 0.10 cm²/Vs and on/off ratios around 10⁷. mdpi.com This superior performance is attributed to the formation of large grains and continuous surface coverage in the semiconductor films. mdpi.com Single crystal OFETs based on a 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) derivative have demonstrated even higher performance, with a maximum mobility of 1.26 cm² V⁻¹ s⁻¹ and a high current on/off ratio of 10⁶ to 10⁸. nih.gov

Derivative FamilyDevice StructureHole Mobility (cm²/Vs)Current On/Off Ratio
Benzo[b]thieno[2,3-d]thiophene (BTT)Top-contact/bottom-gate0.005> 10⁶
Benzo[b]thiophene (BT)Top-contact/bottom-gate0.0552.5 × 10⁷
Dithieno[3,2-b:2′,3′-d]thiophene (DTT)Top-contact/bottom-gate0.10> 10⁷
2,6-DADTTSingle Crystal OFET1.2610⁶ - 10⁸

Organic Light-Emitting Diodes (OLEDs) Incorporating Dihydromethylbenzo[b]thiophene

Thienothiophene-based materials, which share a core structure with dihydromethylbenzo[b]thiophene, are promising for use in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org These compounds are electron-rich, planar, and have delocalized electronic systems, making them suitable for constructing conjugated semiconductors for OLEDs. beilstein-journals.org

A donor-π-acceptor (D-π-A) type compound, DMB-TT-TPA, was designed with triphenylamine (B166846) as the donor, dimesitylboron as the acceptor, and a thieno[3,2-b]thiophene (B52689) (TT) core as the π-conjugated linker. beilstein-journals.orgnih.gov This material was used as an emitter in a solution-processed OLED. beilstein-journals.orgnih.gov The resulting device exhibited a low turn-on voltage and achieved a maximum power efficiency of 6.70 lm/W, a current efficiency of 10.6 cd/A, and an external quantum efficiency (EQE) of 4.61%. beilstein-journals.orgnih.govbeilstein-archives.org The DMB-TT-TPA compound showed strong fluorescence, with quantum yields of 86% in solution and 41% in the solid state. beilstein-journals.orgnih.gov

Researchers have also developed deep-red to near-infrared (NIR) emitters for OLEDs using 5,6-difluorobenzo[c] bohrium.comnih.govrsc.orgthiadiazole (BTDF) derivatives incorporating thiophene (B33073) units. frontiersin.org By using thiophene as a π-bridge, a significant red-shift in the emission peak was achieved while maintaining a high radiative transition rate. frontiersin.org Doped devices based on these emitters reached a high maximum EQE of 5.75% for deep-red emission, and non-doped devices achieved an excellent EQE of 1.44% with NIR emission. frontiersin.org

Emitter CompoundDevice TypeMax. External Quantum Efficiency (EQE)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Emission Wavelength (nm)
DMB-TT-TPASolution-processed4.61%6.7010.6512
BTDF-TTPA/BTDF-TtTPADoped5.75%N/AN/ADeep-Red
BTDF-TTPA/BTDF-TtTPANon-doped1.44%N/AN/ANear-Infrared

Organic Photovoltaics (OPVs) and Solar Cell Applications of Dihydromethylbenzo[b]thiophene

Benzo[b]dithiophene (BDT) and its derivatives are excellent donor materials for the active layer in organic photovoltaics (OPVs) due to their rigid, planar, and π-conjugated structure, which facilitates efficient charge transfer. rsc.orgresearchgate.net The ternary strategy, which involves adding a third component to a host binary system, has been shown to be an effective method for improving the performance of OPVs. rsc.org

In one study, simple molecules based on the benzo[1,2-b:4,5-b′]dithiophene core were used as the third component in a PM6:Y6 host system. rsc.org The addition of these molecules promoted molecular packing, facilitated exciton (B1674681) dissociation, and suppressed carrier recombination, leading to ternary devices with power conversion efficiencies (PCEs) as high as 17.49%. rsc.org

Material SystemDevice TypePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)
PM6:Y6:BR-RD (Ternary)OPV17.49%N/AN/A
Asymmetric BDT Homopolymer (P15)OPV11.5%N/A22.04
M10 DyeDSSC7.00%N/AN/A
JK-16 DyeDSSC7.43%0.7415.33

Dihydromethylbenzo[b]thiophene-Based Sensors

The unique properties of benzo[b]thiophene derivatives also make them suitable for sensor applications. Thiophene-based conducting polymers are being explored for the development of smart sensors for building integration and wearable electronics. researchgate.net

A notable application is in the area of organic phototransistors (OPTs), which are fundamental components of organic image sensors. A derivative of dithieno[3,2-b:2′,3′-d]thiophene, 2,6-DADTT, has been synthesized for use in high-performance, UV-sensitive phototransistors. nih.gov Single-crystal phototransistors based on this material demonstrated exceptional performance metrics for UV light detection, including a photosensitivity (P) of 2.49 × 10⁶, a photoresponsivity (R) of 6.84 × 10³ A W⁻¹, and an ultrahigh detectivity (D*) of 4.70 × 10¹⁶ Jones. nih.gov These figures are among the best reported for UV-sensitive OPTs, highlighting the significant potential of these materials in integrated optoelectronics. nih.gov

Catalytic Applications of Dihydromethylbenzo[b]thiophene and its Derivatives

Beyond optoelectronics, derivatives of benzo[b]thiophene are finding use in the field of catalysis, particularly as ligands in transition metal-catalyzed reactions.

Dihydromethylbenzo[b]thiophene as Ligands in Transition Metal Catalysis

Thiophene-containing ligands, including those based on the benzo[b]thiophene scaffold, are of interest in transition metal catalysis. Thioethers incorporated into polydentate ligands can act as hemilabile components, reversibly binding to the metal center. nih.gov This property is valuable for stabilizing the resting state of a catalyst while still allowing for dissociation to open a coordination site for reactant binding. nih.gov

Dithiolene ligands derived from thiophene have been extensively studied in complexes with transition metals. researchgate.net These "non-innocent" ligands can exist in multiple oxidation states, leading to a rich redox chemistry at both the ligand and the metal center. researchgate.net Recently, a tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complex was synthesized through a ligand rearrangement process. nih.gov This complex proved to be a successful catalyst for C-C coupling reactions, demonstrating that bidentate N,S-heterocyclic carbene ligands derived from thiophene structures represent a new class of catalysts for further exploration. nih.gov

Organocatalytic Roles of Dihydromethylbenzo[b]thiophene Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. The development of chiral organocatalysts is of particular importance for the enantioselective synthesis of complex molecules. While direct research into the organocatalytic applications of dihydromethylbenzo[b]thiophene is limited, the properties of related chiral sulfur-containing heterocycles provide a strong basis for predicting their potential.

The core structure of dihydromethylbenzo[b]thiophene can be rendered chiral through appropriate substitution. The development of synthetic methods to produce enantiomerically pure forms of related compounds, such as chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides, demonstrates the feasibility of accessing specific stereoisomers of dihydromethylbenzo[b]thiophene derivatives. nih.gov These chiral scaffolds could, in principle, act as organocatalysts in a variety of asymmetric transformations.

The table below outlines potential asymmetric reactions where chiral dihydromethylbenzo[b]thiophene derivatives could theoretically serve as organocatalysts, based on the known reactivity of other chiral organocatalysts.

Potential Asymmetric Reaction Plausible Role of Dihydromethylbenzo[b]thiophene Catalyst Anticipated Stereochemical Control
Michael AdditionActivation of the electrophile or nucleophile through hydrogen bonding or Lewis base interaction.Enantioselective formation of a new carbon-carbon bond.
Aldol ReactionFormation of a chiral enamine or enolate intermediate.Diastereo- and enantioselective synthesis of β-hydroxy carbonyl compounds.
Diels-Alder ReactionCoordination to the dienophile, influencing the cycloaddition trajectory.Enantioselective formation of cyclic products.
Friedel-Crafts AlkylationActivation of the electrophile and control of the stereochemistry of the addition to an aromatic ring.Enantioselective formation of a new carbon-carbon bond on an aromatic substrate.

It is important to emphasize that these are prospective applications, and experimental validation is necessary to establish the actual catalytic activity and selectivity of dihydromethylbenzo[b]thiophene derivatives.

Dihydromethylbenzo[b]thiophene as Building Blocks for Advanced Polymers and Macromolecules

The unique electronic and structural features of the dihydromethylbenzo[b]thiophene unit make it an interesting candidate for incorporation into advanced polymeric materials. Its rigid, planar heterocyclic structure, combined with the electron-donating character of the sulfur atom, suggests potential for creating polymers with useful optoelectronic properties.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of research in organic electronics. The electronic properties of these materials, such as their band gap and charge carrier mobility, can be finely tuned by modifying the chemical structure of the repeating monomer units.

The incorporation of dihydromethylbenzo[b]thiophene as a monomer into a polymer chain could influence the resulting material's properties in several ways. The electron-rich nature of the thiophene ring could enhance the polymer's ability to transport positive charge carriers (holes), a desirable characteristic for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The methyl group on the dihydrobenzothiophene unit could also impact the polymer's solubility and film-forming properties, which are crucial for device fabrication.

While direct examples of polymers containing the dihydromethylbenzo[b]thiophene unit are not prevalent in the literature, research on polymers with similar building blocks, such as benzodithiophene, provides valuable insights. chalmers.se The synthesis of such polymers is often achieved through cross-coupling reactions like Stille or Suzuki polymerization, where di-halogenated or di-stannylated monomers are reacted to form the polymer chain. A hypothetical polymerization reaction to form a copolymer incorporating dihydromethylbenzo[b]thiophene is depicted below.

Hypothetical Synthesis of a Dihydromethylbenzo[b]thiophene-based Conjugated Polymer

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The electronic properties of such a polymer would be determined by the combination of the electron-donating dihydromethylbenzo[b]thiophene unit and the electron-accepting co-monomer. The table below summarizes the potential effects of incorporating dihydromethylbenzo[b]thiophene on the properties of a conjugated polymer.

Polymer Property Potential Influence of Dihydromethylbenzo[b]thiophene Unit
Band Gap The electron-donating nature could lead to a smaller band gap when copolymerized with a strong acceptor unit, potentially shifting absorption to longer wavelengths.
Charge Carrier Mobility The planar structure could promote intermolecular π-π stacking, facilitating charge transport.
Solubility The methyl group might enhance solubility in organic solvents, aiding in solution-based processing.
Morphology The rigidity of the monomer could influence the polymer's packing in the solid state, affecting device performance.

Further research is needed to synthesize and characterize polymers containing the dihydromethylbenzo[b]thiophene unit to fully understand its impact on their material properties and to explore their potential in electronic devices.

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are weaker than covalent bonds but are highly directional and can be used to create well-defined, self-assembled structures.

The dihydromethylbenzo[b]thiophene scaffold possesses features that make it a promising candidate for the construction of supramolecular assemblies. The aromatic benzo[b]thiophene core can participate in π-π stacking interactions, where the electron clouds of adjacent molecules attract each other. The sulfur atom can act as a hydrogen bond acceptor, while C-H bonds on the aromatic ring can act as weak hydrogen bond donors.

The table below lists the types of non-covalent interactions that dihydromethylbenzo[b]thiophene derivatives could engage in and the potential resulting supramolecular structures.

Type of Non-Covalent Interaction Potential Interacting Groups on Functionalized Dihydromethylbenzo[b]thiophene Possible Supramolecular Architecture
π-π StackingThe aromatic benzo[b]thiophene coreOne-dimensional columns or stacks
Hydrogen BondingCarboxylic acids, amides, or hydroxyl groups attached to the scaffoldChains, sheets, or networks
Halogen BondingHalogen substituents on the aromatic ringDirected co-crystals and assemblies
van der Waals ForcesThe alkyl (methyl) group and the overall molecular shapeClose packing in the solid state

The ability to control the self-assembly of dihydromethylbenzo[b]thiophene-based molecules opens up possibilities for creating materials with tunable properties for applications in areas such as sensing, molecular recognition, and the development of "smart" materials that respond to external stimuli.

Environmental Fate and Chemical Transformations of Dihydromethylbenzo B Thiophene

Photodegradation Pathways of Dihydromethylbenzo[b]thiophene in Aquatic and Atmospheric Environments

There is no direct research available on the photodegradation of Benzo[b]thiophene, dihydromethyl-. However, the photodegradation of related sulfur-containing aromatic hydrocarbons has been investigated. In the atmosphere, compounds like thiophene (B33073) are subject to oxidation initiated by photochemically produced radicals, most notably the hydroxyl radical (•OH) and the hydroperoxyl radical (•HO2). Theoretical studies on the atmospheric oxidation of thiophene indicate that the reaction proceeds via the addition of these radicals to the thiophene ring. The addition to the carbon atoms is generally favored over addition to the sulfur atom, leading to a variety of oxidation products such as thiophene-epoxide, thiophene-ol, and thiophene-oxide nih.gov. The presence of an alkyl group, such as a methyl group, on the thiophene ring can facilitate this oxidation process by lowering the energy barrier for the reaction nih.gov.

Chemical Degradation Mechanisms of Dihydromethylbenzo[b]thiophene Under Environmental Stressors

Specific data on the chemical degradation of Benzo[b]thiophene, dihydromethyl- under various environmental stressors could not be located. For the parent compound, benzothiophene (B83047), and other related sulfur heterocycles, oxidation is a key degradation pathway. The atmospheric oxidation of thiophene by the hydroperoxyl radical (HO2•) is a complex process that can result in numerous products, including thiophene-epoxide, thiophene-ol, thiophene-oxide, oxathiane, and thiophenone nih.gov. The initial and most favorable step in this degradation is the addition of the radical to the α or β carbons of the thiophene ring nih.gov.

Role of Dihydromethylbenzo[b]thiophene in Environmental Contaminant Research (excluding direct health impacts)

There is no available information on the specific role of Benzo[b]thiophene, dihydromethyl- in environmental contaminant research. However, structurally similar compounds, such as alkylated dibenzothiophenes, serve as important tools in this field. For example, methyldibenzothiophenes are utilized as molecular markers to differentiate and identify the sources of crude and weathered oils. The isomeric distribution of these compounds can create a unique chemical fingerprint for a specific oil, which is valuable in forensic investigations of oil spills. This approach is particularly effective because the ratios of these isomers are not significantly affected by short-term evaporative weathering. While speculative, it is possible that dihydromethylbenzo[b]thiophene could have similar applications as a biomarker or tracer in studies of petroleum contamination, but dedicated research is needed to confirm this.

Q & A

Q. What are the common synthetic routes for benzo[b]thiophene derivatives, and how do reaction conditions affect yields?

Benzo[b]thiophene derivatives are synthesized via multiple routes:

  • Nucleophilic aromatic substitution : Reacting thiols with halogenated precursors under basic conditions (e.g., KOH in ethanol) yields 2-acetyl-substituted derivatives .
  • Terminal alkyne cyclization : Terminal alkynes undergo cyclization with sulfur sources to form thiophene rings, achieving high efficiency for 2,5-disubstituted derivatives .
  • Dimerization reactions : Heating brominated thiophene dioxides in alcohols leads to dimerization and elimination of HBr, forming benzo[b]thiophene dioxides (e.g., 3,5-dibromo-2-methylthiophene 1,1-dioxide) .
    Key considerations : Solvent choice (alcohols vs. polar aprotic), temperature (80–120°C), and catalyst presence (e.g., Pd for cross-coupling) critically influence yield and purity.

Q. What spectroscopic techniques are used to characterize benzo[b]thiophene derivatives?

  • HPLC : Quantifies purity and monitors reaction progress, especially for derivatives with pharmacological activity .
  • Raman spectroscopy : Detects functional groups (e.g., sulfones, acetyl) and confirms structural integrity .
  • Mass spectrometry (MS) : Provides molecular weight confirmation and fragmentation patterns (e.g., NIST spectra for benzo[b]naphtho[2,1-d]thiophene) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves regioselectivity issues in substituted derivatives (e.g., distinguishing 2- vs. 3-methyl isomers) .

Q. What are the key considerations in designing benzo[b]thiophene derivatives for medicinal chemistry?

  • Bioisosteric replacement : Substitute sulfur with oxygen or nitrogen to modulate pharmacokinetics (e.g., enhancing metabolic stability) .
  • Functional group placement : Acetyl or sulfone groups at the 2-position improve binding to targets like estrogen receptors or kinesin inhibitors .
  • Solubility optimization : Introduce polar substituents (e.g., hydroxyl, amine) to improve aqueous solubility without compromising activity .

Advanced Research Questions

Q. How can computational methods predict the biological activity of benzo[b]thiophene derivatives?

  • Molecular docking : Models interactions with receptors (e.g., α1/5HT1A receptors) to prioritize compounds for synthesis .
  • QSAR modeling : Relates substituent electronic properties (e.g., Hammett constants) to activity, guiding structural modifications .
  • MD simulations : Assess binding stability over time, identifying critical hydrogen bonds or hydrophobic interactions .

Q. What strategies address regioselectivity challenges during benzo[b]thiophene functionalization?

  • Directing groups : Use meta-directing substituents (e.g., acetyl) to control electrophilic substitution at the 5-position .
  • Iodocyclization : Generates iodinated intermediates for Pd-catalyzed cross-coupling, enabling precise C–H functionalization .
  • Steric hindrance : Bulky groups (e.g., 3-methyl) block undesired positions, favoring reactions at the 2- or 6-positions .

Q. How do benzo[b]thiophene derivatives perform in organic electronics, and what modifications enhance their properties?

  • OFET applications : Ladder-type derivatives exhibit high charge-carrier mobility (>1 cm²/V·s) due to planar, conjugated structures .
  • Structural modifications :
    • Star-shaped frameworks : Improve thin-film morphology for flexible electronics .
    • Electron-withdrawing groups : Sulfones or nitriles enhance electron transport in n-type semiconductors .

Q. What green chemistry approaches are emerging for benzo[b]thiophene synthesis?

  • Solvent-free cyclization : Microwave-assisted reactions reduce waste and energy use .
  • Biocatalysis : Enzymatic desulfurization or oxidation minimizes toxic byproducts .
  • Flow chemistry : Continuous processing improves yield and scalability for multi-step syntheses .

Q. How are palladium-catalyzed reactions optimized for constructing benzo[b]thiophene libraries?

  • Ligand selection : Bulky phosphines (e.g., XPhos) suppress β-hydride elimination in Suzuki couplings .
  • Precursor design : Methyl sulfone groups act as transient directing groups for sequential C–H activation .
  • High-throughput screening : Automated platforms rapidly identify optimal conditions (e.g., temperature, solvent) for diverse substrates .

Q. What mechanistic insights explain dimerization reactions forming benzo[b]thiophene dioxides?

  • Stepwise pathway : Initial dimerization of brominated thiophene dioxides occurs via radical intermediates, followed by HBr elimination .
  • Solvent role : Protic solvents (e.g., ethanol) stabilize transition states, accelerating dimerization over side reactions .

Q. How to resolve discrepancies in reported biological activities of benzo[b]thiophene derivatives?

  • Standardized assays : Use isogenic cell lines and consistent IC50 measurement protocols to reduce variability .
  • Metabolite profiling : Identify active vs. inactive metabolites (e.g., hydroxylated derivatives) using LC-MS .
  • Crystallography : Co-crystal structures with targets (e.g., Eg5 kinesin) clarify binding modes and guide SAR .

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